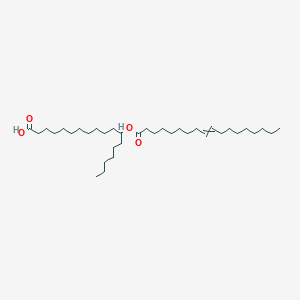

12-Octadec-9-enoyloxyoctadecanoic acid

描述

属性

分子式 |

C36H68O4 |

|---|---|

分子量 |

564.9 g/mol |

IUPAC 名称 |

12-octadec-9-enoyloxyoctadecanoic acid |

InChI |

InChI=1S/C36H68O4/c1-3-5-7-9-10-11-12-13-14-15-16-17-22-25-29-33-36(39)40-34(30-26-8-6-4-2)31-27-23-20-18-19-21-24-28-32-35(37)38/h13-14,34H,3-12,15-33H2,1-2H3,(H,37,38) |

InChI 键 |

OCHJVQODRYVDAA-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)O |

产品来源 |

United States |

准备方法

Chemical Esterification Methods

2.1.1 Direct Esterification of Fatty Acids

- Method:

Direct esterification between octadecanoic acid and 12-hydroxy-9-octadecenoic acid (or its derivatives) using acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. - Procedure:

- Mix equimolar amounts of the fatty acid and hydroxy fatty acid in anhydrous conditions.

- Add catalytic amounts of acid catalyst.

- Heat under reflux with removal of water (Dean-Stark apparatus) to drive the reaction to completion.

- Limitations:

- Requires high temperatures and long reaction times.

- Possible side reactions such as dehydration or isomerization of double bonds.

- Low regioselectivity and yields.

2.1.2 Activation of Fatty Acids via Acid Chlorides or Anhydrides

- Method:

Conversion of octadecanoic acid to octadecanoyl chloride using reagents like thionyl chloride (SOCl2), followed by reaction with 12-hydroxy-9-octadecenoic acid to form the ester bond. - Procedure:

- Prepare octadecanoyl chloride by reacting octadecanoic acid with SOCl2 under anhydrous conditions.

- Add the hydroxy fatty acid in a dry solvent (e.g., dichloromethane) with a base such as pyridine to scavenge HCl.

- Stir at low temperature to moderate temperature until reaction completion.

- Advantages:

- Higher yields and purity.

- Mild reaction conditions prevent double bond isomerization.

- Disadvantages:

- Use of corrosive reagents (SOCl2).

- Need for dry and inert atmosphere to prevent hydrolysis.

- Method:

Carbodiimide-mediated esterification using agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). - Procedure:

- Mix octadecanoic acid and 12-hydroxy-9-octadecenoic acid in anhydrous solvent (e.g., dichloromethane).

- Add DCC and catalytic 4-dimethylaminopyridine (DMAP).

- Stir at room temperature or slightly elevated temperature.

- Filter off dicyclohexylurea byproduct and purify product by chromatography.

- Advantages:

- Mild conditions, high selectivity.

- Avoids acid chlorides.

- Disadvantages:

- Expensive reagents.

- Potential for side reactions with sensitive groups.

Enzymatic Esterification

- Method:

Lipase-catalyzed esterification or transesterification using immobilized lipases. - Procedure:

- Combine octadecanoic acid and 12-hydroxy-9-octadecenoic acid (or their methyl esters) in organic solvent or solvent-free system.

- Add immobilized lipase (e.g., Candida antarctica lipase B).

- Incubate at moderate temperatures (30–60°C) under stirring.

- Monitor reaction progress by TLC or GC-MS.

- Advantages:

- High regio- and stereoselectivity.

- Environmentally friendly, mild conditions.

- Disadvantages:

- Longer reaction times.

- Enzyme cost and potential inhibition by substrates/products.

Analytical Data and Research Findings

Reaction Yields and Purity

| Preparation Method | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Direct acid-catalyzed esterification | 12–24 hours | 120–140 | 50–65 | 85–90 | Risk of double bond isomerization |

| Acid chloride method | 3–6 hours | 0–25 | 75–90 | >95 | Requires dry conditions |

| Carbodiimide coupling | 6–12 hours | 20–40 | 80–95 | >95 | Mild, high selectivity |

| Enzymatic esterification | 24–72 hours | 30–60 | 60–85 | >98 | High regioselectivity |

Characterization Techniques

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR confirms the presence of olefinic protons (~5.3 ppm) and ester linkage signals.

- ^13C NMR shows carbonyl carbons (~170–175 ppm) and olefinic carbons (~130 ppm).

- Mass Spectrometry (MS):

- Molecular ion peak consistent with C36H66O4 (m/z ~578).

- Infrared Spectroscopy (IR):

- Ester carbonyl stretch at ~1735 cm^-1.

- Olefinic C=C stretch at ~1650 cm^-1.

- Chromatographic Purification:

- Silica gel column chromatography or preparative HPLC used to isolate pure compound.

Summary of Preparation Strategies

| Method | Advantages | Disadvantages | Typical Application |

|---|---|---|---|

| Direct Acid-Catalyzed | Simple, inexpensive | Harsh conditions, low selectivity | Small scale, preliminary studies |

| Acid Chloride Activation | High yield, mild conditions | Use of toxic reagents | Laboratory synthesis |

| Carbodiimide Coupling | Mild, high purity | Costly reagents | Research and pharmaceutical prep |

| Enzymatic Esterification | Eco-friendly, selective | Longer time, enzyme cost | Industrial and green chemistry |

化学反应分析

Types of Reactions

12-(9Z-octadecenoyloxy)octadecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed

Oxidation: Carboxylic acids and oxidized fatty acid derivatives.

Reduction: Alcohols and corresponding fatty acids.

Substitution: Alcohols and carboxylate salts.

科学研究应用

12-(9Z-octadecenoyloxy)octadecanoic acid has a wide range of scientific research applications:

作用机制

The mechanism of action of 12-(9Z-octadecenoyloxy)octadecanoic acid involves its interaction with various molecular targets and pathways:

Anti-inflammatory Action: 12-(9Z-octadecenoyloxy)octadecanoic acid inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, reducing the expression of pro-inflammatory cytokines.

Metabolic Regulation: It improves glucose homeostasis by enhancing insulin sensitivity and reducing adipose tissue inflammation.

Molecular Targets: Key targets include macrophages and T lymphocytes in adipose tissue, where it modulates the inflammatory response.

相似化合物的比较

Comparative Data Table

Research Implications and Gaps

- Structural Diversity : Positional isomerism and functional groups (ketone, hydroxyl, ester) dictate solubility, reactivity, and biological activity.

- Biological Pathways : Hydroxy and oxo derivatives are implicated in plant defense (e.g., 9(S)-HPOT) and mammalian inflammation .

- Data Limitations : Physical properties (e.g., melting points) for many analogs are unreported, necessitating further experimental characterization.

常见问题

Q. What are the established synthesis methods for 12-Octadec-9-enoyloxyoctadecanoic acid, and how do they differ in efficiency?

The compound is synthesized via two primary routes: (1) oxidation of linoleic acid derivatives using reagents like potassium permanganate or hydrogen peroxide under controlled conditions, and (2) enzymatic esterification of hydroxylated fatty acids. The oxidation method yields moderate efficiency (60-70%) but requires careful temperature control to avoid over-oxidation, while enzymatic approaches offer higher specificity (>90% purity) but depend on optimized enzyme activity and substrate ratios . For reproducibility, researchers should validate reaction conditions using thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) to monitor intermediate formation.

Q. How can structural characterization of this compound be performed to confirm its identity?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the position of the oxo and enoyloxy groups. The double bond geometry (Z/E) can be determined via coupling constants in ¹H NMR or infrared (IR) spectroscopy. High-resolution mass spectrometry (HRMS) validates molecular mass, while X-ray crystallography provides definitive spatial arrangement for crystalline derivatives. Comparative analysis with structurally similar compounds (e.g., oleic acid, linoleic acid) using reversed-phase HPLC helps distinguish retention patterns .

Q. What biological activities have been reported for this compound in preliminary studies?

The compound exhibits anti-inflammatory properties by modulating lipoxygenase (LOX) activity, reducing prostaglandin E2 (PGE2) synthesis in vitro. It also demonstrates moderate antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with MIC values ranging from 25-50 µg/mL. These findings are based on cell-based assays and enzyme inhibition studies, though results vary with solvent systems (e.g., DMSO vs. ethanol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from differences in assay conditions (e.g., cell lines, solvent polarity) or compound purity. To address this:

- Perform orthogonal purity checks (HPLC, GC-MS) to exclude confounding by synthetic byproducts.

- Standardize in vitro assays using validated cell models (e.g., RAW 264.7 macrophages for inflammation studies) and control for solvent effects.

- Compare dose-response curves across studies to identify non-linear activity thresholds .

Q. What experimental models are suitable for studying the interaction of this compound with lipid membranes?

Langmuir monolayer assays can assess membrane insertion kinetics by measuring surface pressure-area isotherms. Molecular dynamics (MD) simulations using software like GROMACS model interactions with phospholipid bilayers (e.g., POPC membranes). Fluorescence anisotropy using diphenylhexatriene (DPH) probes quantifies membrane fluidity changes. These methods are complemented by cryo-electron microscopy for visualizing structural perturbations .

Q. How can the dual hydroxy-oxo functionality of this compound be leveraged in drug design?

The oxo group enables Schiff base formation with lysine residues in target proteins, while the hydroxy group facilitates hydrogen bonding. Structure-activity relationship (SAR) studies can optimize these interactions:

- Synthesize analogs with varying acyl chain lengths and stereochemistry.

- Use isothermal titration calorimetry (ITC) to measure binding affinity to LOX or cyclooxygenase-2 (COX-2).

- Conduct in silico docking (AutoDock Vina) to predict binding poses and guide synthetic modifications .

Q. What strategies improve the yield of enzymatic synthesis routes for this compound?

Immobilize lipases (e.g., Candida antarctica Lipase B) on mesoporous silica supports to enhance reusability and stability. Optimize reaction media (e.g., ionic liquids vs. organic solvents) to reduce substrate inhibition. Use fed-batch reactors to maintain optimal substrate concentrations and mitigate product precipitation. Monitor reaction progress via real-time Fourier-transform infrared (FTIR) spectroscopy .

Methodological Considerations

Q. How should researchers design experiments to study oxidative stress modulation by this compound?

- Use murine hepatocytes or Caenorhabditis elegans models to measure reactive oxygen species (ROS) via dichlorofluorescein (DCF) fluorescence.

- Quantify lipid peroxidation by malondialdehyde (MDA) assay with thiobarbituric acid (TBA).

- Pair with knockout models (e.g., Nrf2⁻/⁻ mice) to elucidate pathways involving antioxidant response elements (ARE) .

Q. What analytical techniques are critical for detecting metabolic byproducts of this compound in biological systems?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) identifies β-oxidation products. Stable isotope labeling (e.g., ¹³C-labeled substrates) tracks metabolic fate in vivo. Nuclear Overhauser effect spectroscopy (NOESY) NMR detects stereochemical changes in metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。